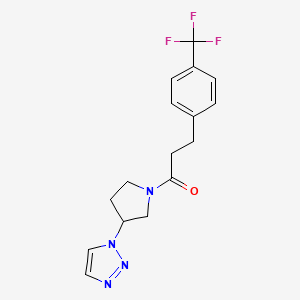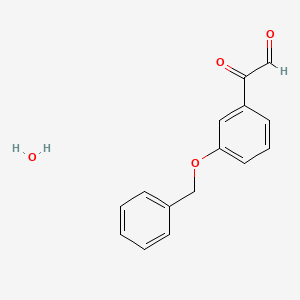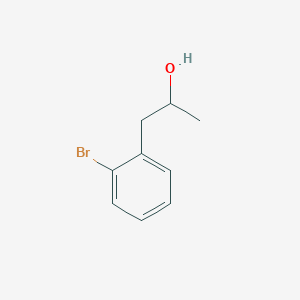
1-(2-Bromophenyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Bromophenyl)-2-propanol” is a chemical compound that is not widely documented. It’s closely related to “1-(2-Bromophenyl)propan-2-amine” which has an empirical formula of C9H12BrN . Another related compound is “2-Bromophenol” which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .
Aplicaciones Científicas De Investigación
Oxidation Reactions
Research has shown that secondary alcohols like 2-propanol and derivatives can be oxidized using potassium tetraoxoferrate(VI) under basic conditions, forming ketones in almost quantitative yields. This reaction is characterized by substantial enthalpies of activation and large primary deuterium isotope effects, suggesting potential applications in chemical synthesis and understanding reaction mechanisms (Norcross et al., 1997).
Synthesis of Oxirane Compounds
The compound 1-(2-Bromophenyl)-2-propanol could be related to the ammonolysis of oxirane compounds. Studies have shown the synthesis of derivatives like 1-phenyl-1-amino-2, 3-propanediol from similar compounds, pointing to its possible use in creating new derivatives for pharmaceutical or industrial applications (SuamiTetsuo et al., 1956).
Aqueous Ternary Systems
This compound may find applications in the study of aqueous two-phase systems (ATPSs) for drug separation and alcohol recovery. Studies involving similar alcohols like 1-propanol and 2-propanol in ATPSs have demonstrated their effectiveness in extracting pharmaceutical compounds and recovering alcohols (Zafarani-Moattar et al., 2020).
Asymmetric Synthesis
The compound could also be relevant in the asymmetric synthesis of chiral alcohols, which are important in pharmaceutical production. For instance, studies on the asymmetric synthesis of similar compounds using microbial reductases have shown high enantioselectivity, indicating potential applications in producing chiral intermediates for antidepressant drugs (Choi et al., 2010).
Study of Molecular Dynamics
Research on similar monohydroxy alcohols with phenyl groups, like 1-(4-methylphenyl)-1-propanol, has provided insights into the molecular dynamics under various conditions. This knowledge is crucial for understanding the properties of these compounds, which could inform their practical applications (Kołodziej et al., 2020).
Catalytic Applications
This compound might also be used in catalytic processes. Studies have shown that similar alcohols can be utilized in indium-mediated allylation of aldehydes, ketones, and sulfonimines, leading to a variety of important organic compounds (Dhanjee & Minehan, 2010).
Propiedades
IUPAC Name |
1-(2-bromophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKPOWPTZRARKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
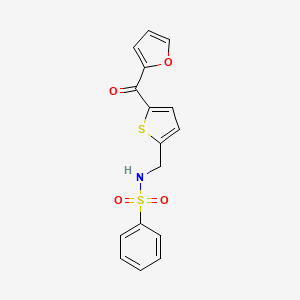
![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)
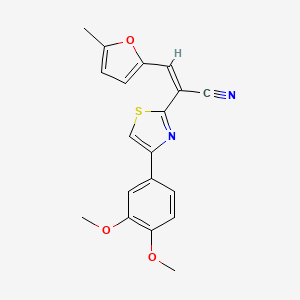
![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)
![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
